2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide
Description
Propriétés
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-9-6-5-7-13(10(9)2)18-14(23)8-25-17-21-20-16-19-15(24)11(3)12(4)22(16)17/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXZBOWDKMKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrimidine core. This can be achieved through the reaction of 5,6-dimethyluracil with hydrazine derivatives under acidic conditions.
Thioether Formation: The next step involves the introduction of the thioether group. This is typically done by reacting the triazolopyrimidine intermediate with a thiol compound, such as 2,3-dimethylphenylthiol, under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alkoxides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, is a synthetic organic compound belonging to the triazolopyrimidine class. It has potential applications in medicinal chemistry and drug development because of its unique structure.
Similar Compounds
2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide are similar compounds. 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is unique because of the specific positioning of the dimethylphenyl group. This structural feature can influence its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.
Triazolothiadiazines
The compound is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics. In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold.
Mécanisme D'action
The mechanism of action of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound belongs to a class of triazolopyrimidine derivatives , which are often explored for medicinal and agrochemical applications. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Variations: The target compound’s triazolo[4,3-a]pyrimidinone core differs from triazolo[1,5-a]pyrimidine (e.g., flumetsulam) in ring fusion position, affecting electronic distribution and binding interactions .
Substituent Effects :
- The N-(2,3-dimethylphenyl) group in the target compound introduces steric hindrance compared to the N-(4-ethylphenyl) analog (), which may reduce metabolic degradation but limit solubility .
- Sulfonamide -bearing analogs (e.g., flumetsulam) demonstrate agrochemical utility, whereas thioacetamide -linked compounds (target and analogs) are less explored in this context .
Physicochemical Properties :
- The ethoxy group in ’s compound improves aqueous solubility, whereas methyl/ethyl groups (target and ) prioritize lipophilicity, critical for membrane permeability .
Synthetic Accessibility :
- Aza-Wittig reactions () and heterocyclization strategies () are common for triazolopyrimidine synthesis, though the target compound’s route is unspecified.
Activité Biologique
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a novel synthetic derivative belonging to the class of triazolo-pyrimidine compounds. Its structure features a thioether linkage and an acetamide functional group, which are pivotal in mediating its biological activities. This article aims to explore the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄N₆O₃S
- Molecular Weight : 334.36 g/mol
- CAS Number : 891132-22-2
Biological Activities
The biological activities of 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide have been investigated in various studies. Key findings include:
-
Anticancer Activity :
- Compounds with a similar triazolo-pyrimidine scaffold have shown significant anticancer properties. For instance, derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer), demonstrating promising IC₅₀ values indicating effective cell growth inhibition .
- A study reported that certain triazole derivatives exhibited cytotoxicity against MCF-7 cells with IC₅₀ values lower than conventional chemotherapeutics .
-
Enzyme Inhibition :
- The compound has been shown to inhibit various enzymes critical in cancer proliferation and metabolism. Notably, it demonstrated inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are linked to tumor growth .
- The potential for inhibiting aromatase enzymes was also noted, which could have implications for hormone-dependent cancers .
- Antibacterial Properties :
The mechanisms through which 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide exerts its biological effects include:
- Interaction with Cellular Targets :
- Disruption of Microtubule Dynamics :
Case Studies
- In Vitro Studies :
- A series of in vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 cells with an IC₅₀ value significantly lower than that of standard chemotherapeutics.
- Animal Models :
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step protocols, including:
- Step 1: Formation of the triazolo[4,3-a]pyrimidinone core via cyclocondensation of thiosemicarbazides with diketones or cyanoketones under acidic conditions .
- Step 2: Introduction of the thioether linkage using nucleophilic substitution (e.g., reacting the triazolo-pyrimidinone with a bromoacetamide derivative in the presence of a base like K₂CO₃ in DMF) .
- Step 3: Final coupling with 2,3-dimethylphenylamine via amidation, often employing coupling agents such as EDCI/HOBt .
Optimization Tips: - Control reaction temperatures (e.g., 0–5°C for sensitive intermediates) to minimize side reactions .
- Use ethanol or DMF as solvents for improved solubility of polar intermediates .
Advanced: How can computational modeling predict the biological activity and binding affinity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or oxidoreductases). Focus on the triazolo-pyrimidine core’s potential to bind ATP pockets .
- QSAR Models: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate with experimental IC₅₀ data from analogs .
- MD Simulations: Perform molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes over time, particularly evaluating the thioacetamide linker’s flexibility .
Basic: What structural features influence the compound’s stability under physiological conditions?
Methodological Answer:
Key stability determinants include:
- Triazolo-Pyrimidinone Core: The 7-oxo group enhances hydrogen bonding but may increase susceptibility to hydrolysis at extreme pH .
- Thioether Linkage: The C–S bond’s lability requires evaluation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
- N-(2,3-Dimethylphenyl) Group: Steric hindrance from methyl groups may reduce metabolic degradation by cytochrome P450 enzymes .
Experimental Validation: - Conduct HPLC-UV/MS stability assays in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
Advanced: How can researchers resolve contradictions in enzyme inhibition data across different assay formats?
Methodological Answer:
Contradictions may arise from assay-specific interference (e.g., fluorescence quenching) or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Compare results from fluorescence-based, radiometric, and calorimetric (ITC) assays .
- Control Experiments: Test the compound against enzyme isoforms or mutants to confirm selectivity .
- Theoretical Framing: Align data interpretation with kinase inhibition models (e.g., competitive vs. allosteric binding) .
Example: If IC₅₀ varies between assays, verify compound solubility using dynamic light scattering (DLS) to rule out aggregation .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for analogs of this compound?
Methodological Answer:
Challenges include:
- Substituent Effects: Minor modifications (e.g., replacing 5,6-dimethyl with trifluoromethyl groups) can drastically alter bioactivity .
- Conformational Flexibility: The thioacetamide linker’s rotatable bonds may lead to multiple binding poses, complicating SAR interpretation .
Strategies: - Synthesize rigid analogs (e.g., replacing –S– with –CH₂–) to probe conformational requirements .
- Use X-ray crystallography or cryo-EM to resolve binding modes of key analogs .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyrimidinone and substituent positions .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C₁₉H₂₁N₅O₂S) .
- X-ray Diffraction: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-stacking of the aryl group) .
Advanced: How can AI-driven platforms optimize reaction yields and purity in scaled-up synthesis?
Methodological Answer:
- AI Tools: Implement platforms like ChemOS or COMSOL Multiphysics for real-time reaction monitoring and parameter adjustment (e.g., pH, temperature) .
- Machine Learning: Train models on historical reaction data to predict optimal catalyst loading or solvent ratios .
- Automation: Integrate robotic liquid handlers for high-throughput screening of reaction conditions (e.g., varying bases or solvents) .
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